molecular formula C34H71NO B14196445 N-Heptadecyl-N-hydroxyheptadecan-1-amine CAS No. 918502-41-7

N-Heptadecyl-N-hydroxyheptadecan-1-amine

Katalognummer: B14196445
CAS-Nummer: 918502-41-7
Molekulargewicht: 509.9 g/mol
InChI-Schlüssel: OEJXUHHCCCTBTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Heptadecyl-N-hydroxyheptadecan-1-amine is a chemical compound known for its unique structure and properties. It is a long-chain amine with a hydroxyl group, making it an interesting subject for various chemical and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Heptadecyl-N-hydroxyheptadecan-1-amine typically involves the reaction of heptadecanol with heptadecylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

N-Heptadecyl-N-hydroxyheptadecan-1-amine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl or amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N-Heptadecyl-N-hydroxyheptadecan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.

    Biology: Studied for its potential biological activity and interactions with cellular membranes.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals, lubricants, and as an additive in various industrial formulations.

Wirkmechanismus

The mechanism of action of N-Heptadecyl-N-hydroxyheptadecan-1-amine involves its interaction with molecular targets such as enzymes and cellular membranes. The hydroxyl and amine groups allow it to form hydrogen bonds and other interactions, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Octadecanamine, N-heptadecyl-N-hydroxy-
  • Heptadecanol
  • Heptadecylamine

Uniqueness

N-Heptadecyl-N-hydroxyheptadecan-1-amine is unique due to its specific combination of a long alkyl chain with both hydroxyl and amine functional groups. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications.

Eigenschaften

CAS-Nummer

918502-41-7

Molekularformel

C34H71NO

Molekulargewicht

509.9 g/mol

IUPAC-Name

N,N-di(heptadecyl)hydroxylamine

InChI

InChI=1S/C34H71NO/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(36)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h36H,3-34H2,1-2H3

InChI-Schlüssel

OEJXUHHCCCTBTQ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.